(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high purity and yield while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Studies focus on its anticancer, antimicrobial, and psychoactive effects, aiming to develop new treatments for various diseases and conditions.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other specialized fields.
Mechanism of Action
The mechanism of action of (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its psychoactive effects may involve modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its psychoactive and antimicrobial activities.
Tetrahydro-beta-carboline: A simpler analog with similar biological activities.
Uniqueness
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a carboxylic acid functional group. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)/t16-,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUFJJZEDYFKJZ-BHWOMJMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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